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Compound of Interest

Compound Name:
2,4-Diamino-6-dimethylamino-

1,3,5-triazine

CAS No.: 1985-46-2

Cat. No.: B124554

Get Quote

Subject: 6,6'-diamino-6,6'-dideoxytrehalose (DAMDT) Classification: Amino-Disaccharide /

Functional Excipient / Bioactive Candidate Version: 1.0

Executive Summary & Molecular Identity
DAMDT is a semi-synthetic derivative of trehalose where the primary hydroxyl groups at the C-

6 and C-6' positions are substituted with amino groups. Unlike native trehalose, which is a

neutral non-reducing sugar, DAMDT introduces basic functionality (

), significantly altering its solubility profile, chemical reactivity, and stability mechanisms.

This guide outlines the critical pre-formulation studies required to validate DAMDT for

pharmaceutical or nutraceutical applications. The focus is on its unique "amino-sugar" liability:

the potential for intramolecular instability upon hydrolysis and pH-dependent solubility.
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Property Specification

IUPAC Name 6,6'-diamino-6,6'-dideoxy-α,α-trehalose

Formula

Core Structure

-D-glucopyranosyl-(1

1)-

-D-glucopyranoside backbone

Key Functional Groups
Two primary amines (C6, C6'); Non-reducing

glycosidic bond

pKa (Predicted) ~9.0 – 9.5 (Primary amines)

Detection Challenge
No UV chromophore. Requires ELSD, CAD, or

RI detection.

Solubility Profiling: The pH-Charge Dependency
Unlike neutral sugars (sucrose, trehalose), DAMDT solubility is governed by the ionization state

of its amino groups.

Theoretical Solubility Model
Low pH (pH < 7): Both amino groups are protonated (

). The molecule exists as a di-cation, exhibiting maximal aqueous solubility due to ionic
solvation.

High pH (pH > 10): Amino groups are deprotonated (neutral

). Solubility may decrease relative to the salt form, though the poly-hydroxyl core ensures it
remains water-soluble.

Organic Solvents: The salt form (low pH) will likely precipitate in polar aprotic solvents

(DMSO, DMF) or alcohols, whereas the neutral form may show slight solubility enhancement

in methanol compared to the salt.
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Experimental Protocol: pH-Solubility Profile
Objective: Determine the thermodynamic solubility of DAMDT across the physiological pH

range.

Methodology: Shake-Flask Method (Equilibrium Solubility). Detection: HPLC-ELSD

(Evaporative Light Scattering Detector) or HPLC-CAD (Charged Aerosol Detector). Note: UV

detection at 254nm is useless for DAMDT.

Step-by-Step Workflow:

Buffer Preparation: Prepare 50 mM buffers: pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8

(Phosphate), pH 9.5 (Borate).

Saturation: Add excess solid DAMDT to 5 mL of each buffer in borosilicate glass vials.

Equilibration: Agitate at 25°C for 24 hours (orbital shaker).

Separation: Filter supernatant using 0.22 µm PVDF filters (low binding).

Quantification: Inject into HPLC-ELSD.

Column: Amino-column (e.g., Zorbax

) or HILIC column (due to high polarity).

Mobile Phase: Acetonitrile:Water (gradient).

Calculation: Calculate concentration (

) against a 5-point calibration curve.

Visualization: Solubility Logic
The following diagram illustrates the solubility decision tree and charge-state logic.
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Figure 1: Solubility logic flow for DAMDT based on pH-dependent ionization of the C6-amino

groups.

Stability Studies: The "Amino-Sugar" Liability
Stability profiling for DAMDT must address two specific degradation pathways: Glycosidic

Hydrolysis and Oxidative Deamination.

Critical Degradation Pathways
Acid Hydrolysis (The "Browning" Risk):

The
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-1,1-glycosidic bond is generally stable. However, under strong acidic stress, it hydrolyzes
to release two monomers.

Result: Release of 6-amino-6-deoxyglucose.

Risk: Unlike DAMDT (non-reducing), the monomer is a reducing amino-sugar. It can

undergo rapid intramolecular condensation or intermolecular Maillard-like reactions,

leading to solution browning/polymerization.

Oxidation:

Primary amines are susceptible to oxidation (N-oxides) or oxidative deamination under

high stress.

Forced Degradation Protocol (Stress Testing)
Perform these studies to identify degradation products and storage limitations.

Stress Condition Conditions Duration Target Outcome

Acid Hydrolysis 0.1 N HCl, 60°C 24 - 72 hrs

Assess glycosidic

bond stability. Watch

for browning.

Base Hydrolysis 0.1 N NaOH, 60°C 24 - 72 hrs

Assess base-

catalyzed degradation

(epimerization).

Oxidation
3%

, RT
24 hrs

Assess amine

oxidation (N-oxide

formation).

Thermal (Solid) 60°C / 75% RH 7 days

Assess hygroscopicity

and solid-state

stability.

Photolytic 1.2 million lux hrs --

Assess light sensitivity

(unlikely for sugars,

but standard).
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Stability Analysis Workflow
The following diagram outlines the analytical workflow for stability samples.

Stressed Sample
(Acid/Oxidation) Neutralize/Quench

HPLC-ELSD
(Quantify DAMDT Loss)

LC-MS/MS
(Identify Degradants)

Hydrolysis Product:
6-amino-glucose (m/z 179)Acid Path

Oxidation Product:
N-oxide / Deamination

Peroxide Path

Click to download full resolution via product page

Figure 2: Analytical workflow for identifying DAMDT degradation products using orthogonal

detection methods.

Solid-State Characterization
DAMDT, like many modified sugars, may exhibit complex solid-state behavior (polymorphism or

amorphous glass formation).

Hygroscopicity (DVS)
Trehalose is a known lyoprotectant with a high glass transition temperature (

). The amino-modification may alter this.

Method: Dynamic Vapor Sorption (DVS).

Cycle: 0%

90%

0% RH at 25°C.
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Critical Threshold: If mass gain > 2% at 80% RH, the salt form is likely deliquescent.

Recommendation: Store as a free base if the salt is too hygroscopic, or select a non-

hygroscopic counter-ion (e.g., fumarate vs. chloride).

Thermal Analysis (DSC/TGA)
TGA (Thermogravimetric Analysis): Distinguish between solvates/hydrates and degradation.

DSC (Differential Scanning Calorimetry): Determine Melting Point (

) and Glass Transition (

).

Significance: A high

is essential if DAMDT is used as a stabilizer for proteins in lyophilized formulations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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